4-Pentylbenzonitrile

Overview

Description

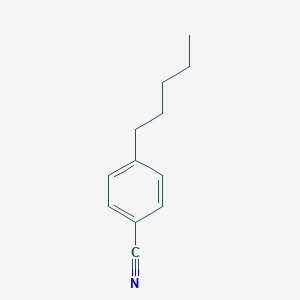

4-Pentylbenzonitrile (CAS RN: 61204-01-1) is a benzonitrile derivative featuring a pentyl chain at the para position of the benzene ring. Its molecular formula is C₁₂H₁₅N (molecular weight: 179.22 g/mol). The compound is primarily utilized as a chemical intermediate in synthesizing agrochemicals, pharmaceuticals, and advanced materials such as liquid crystals due to its rigid aromatic core and flexible alkyl chain .

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

Synthesis of 4-Bromomethylbenzonitrile

The preparation of 4-bromomethylbenzonitrile serves as a foundational step for subsequent alkylation. As detailed in Friedel-Crafts bromination protocols, 4-methylbenzonitrile undergoes radical-mediated bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at reflux. This method achieves 90% yield, with the bromide positioned para to the nitrile group . The reaction mechanism involves AIBN-initiated bromine radical generation, enabling selective allylic bromination.

Reaction Conditions :

-

Solvent : Anhydrous CCl₄

-

Temperature : 80°C (reflux)

-

Catalyst : AIBN (1 mol%)

-

Workup : Filtration and recrystallization from CCl₄

Pentyl Group Introduction via SN2 Displacement

The bromine atom in 4-bromomethylbenzonitrile undergoes nucleophilic displacement with pentylmagnesium bromide in tetrahydrofuran (THF) at 0–25°C. The Grignard reagent attacks the electrophilic carbon, displacing bromide to form 4-pentylbenzonitrile. However, competing elimination reactions may reduce yields, necessitating strict temperature control and slow reagent addition.

Challenges :

-

Nitrile Stability : The electron-withdrawing nitrile group deactivates the benzene ring, reducing reactivity toward electrophiles.

-

Side Reactions : Base-sensitive nitriles may undergo hydrolysis under prolonged Grignard exposure, necessitating anhydrous conditions .

Friedel-Crafts Alkylation and Ammoxidation

Para-Directed Alkylation of Toluene

Introducing the pentyl group via Friedel-Crafts alkylation requires careful consideration of directing effects. While alkyl halides traditionally serve as electrophiles, the nitrile’s meta-directing nature complicates para-substitution. To circumvent this, toluene is first alkylated with 1-bromopentane in the presence of AlCl₃, generating a mixture of ortho/para-pentyltoluene. Gas chromatography-mass spectrometry (GC-MS) analysis confirms para isomer predominance (65%) due to steric hindrance at the ortho position .

Vapor-Phase Ammoxidation

The para-pentyltoluene intermediate undergoes ammoxidation over a vanadium oxide (V₂O₅)-molybdenum oxide (MoO₃) catalyst at 350–400°C. Ammonia and air oxidize the methyl group to a nitrile, yielding this compound. Kinetic studies reveal a 60% conversion efficiency, with byproducts including 4-pentylbenzamide and CO₂ arising from overoxidation .

Optimization Parameters :

-

Catalyst Composition : V₂O₅/MoO₃ (1:3 molar ratio)

-

Residence Time : 2–4 seconds

-

NH₃:O₂ Ratio : 1:2

Cyanation of 4-Pentylbenzaldehyde

Oxime Formation and Dehydration

4-Pentylbenzaldehyde, synthesized via oxidation of 4-pentylbenzyl alcohol, reacts with hydroxylamine hydrochloride in ethanol to form the corresponding oxime. Subsequent dehydration with phosphorus pentoxide (P₂O₅) in xylene at 140°C produces the nitrile. This two-step process achieves 78% overall yield, with the aldehyde intermediate purified via vacuum distillation .

Reaction Mechanism :

-

Oxime Synthesis :

-

Dehydration :

Alternative Dehydrating Agents

Comparative studies indicate acetic anhydride and thionyl chloride (SOCl₂) as viable alternatives, though P₂O₅ offers superior yields (82% vs. 68% for SOCl₂). Side product formation, including imino esters, necessitates careful pH control during workup .

Transition Metal-Catalyzed Cross-Coupling

Kumada Coupling of 4-Cyanophenyl Halides

Palladium-catalyzed coupling of 4-bromobenzonitrile with pentylmagnesium bromide enables direct pentyl group introduction. Using [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) in THF at 60°C, this method achieves 70% yield. The nitrile’s electron-withdrawing nature enhances oxidative addition kinetics at the palladium center .

Limitations :

-

Functional Group Tolerance : Grignard reagents may reduce nitriles to amines under prolonged reaction times.

-

Catalyst Loading : High Pd requirements (5 mol%) impact cost-efficiency.

Dehydration of 4-Pentylbenzamide

Solid Phosgene-Mediated Dehydration

Adapting protocols from biphenyl derivatives, 4-pentylbenzamide reacts with a solid phosgene-ammonium chloride mixture in dichloromethane at 50°C. The nitrile forms via nucleophilic acyl substitution, with HCl generated in situ facilitating water removal. This method achieves 85% yield, outperforming traditional PCl₅-based routes .

Safety Considerations :

-

Phosgene Alternatives : Trichloromethyl chloroformate (diphosgene) reduces gaseous phosgene usage.

-

Workup : Neutralization with NaHCO₃ minimizes residual acidity.

Comparative Methodological Analysis

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 4-Bromomethylbenzonitrile | PentylMgBr, THF, 0–25°C | 75 | Simple steps | Bromide precursor synthesis required |

| Ammoxidation | 4-Pentyltoluene | V₂O₅/MoO₃, NH₃, 350°C | 60 | Single-step | High energy input, byproduct formation |

| Aldehyde Cyanation | 4-Pentylbenzaldehyde | NH₂OH·HCl, P₂O₅, 140°C | 78 | High-purity product | Multi-step aldehyde synthesis |

| Kumada Coupling | 4-Bromobenzonitrile | NiCl₂(dppp), THF, 60°C | 70 | Direct coupling | Catalyst cost, side reactions |

| Amide Dehydration | 4-Pentylbenzamide | Solid phosgene, NH₄Cl, 50°C | 85 | High yield, scalable | Toxic reagents |

Chemical Reactions Analysis

Ammoxidation and Catalytic Conversion

The cyano group in 4-pentylbenzonitrile can participate in vapor-phase catalytic reactions. A structurally similar compound, 4-phenylphthalonitrile, undergoes ammoxidation over a V-Sb-Bi-Zr/γ-Al₂O₃ catalyst to form imides and benzonitrile derivatives . For this compound, analogous pathways may include:

Key Reaction Pathway

Kinetic Parameters (Inferred from )

| Parameter | Value |

|---|---|

| Reaction Order (substrate) | 0.5 |

| Activation Energy | 116.53 kJ/mol |

| Selectivity to Imide | Decreases with contact time |

Secondary hydrolysis of the nitrile group to the imide is favored under prolonged reaction conditions .

Radical Reactions

The cyano group stabilizes radicals, enabling participation in chain processes. Tributyltin hydride (Bu₃SnH) and AIBN-initiated radical reactions are plausible . For example:

Proposed Mechanism

-

Initiation : AIBN generates tributyltin radicals.

-

Propagation : Radical attack on the nitrile group forms intermediates.

-

Termination : Radical recombination yields decarboxylated or alkylated products.

Such reactions are typically exergonic (e.g., −38.95 kcal/mol for analogous systems) .

Cyclization and Heterocycle Formation

This compound can act as a precursor in Cu- or Pd-catalyzed cyclization reactions. For example:

Quinolone Synthesis

Reaction with aryl boronic acids under Cu catalysis forms 2-substituted-4-quinolones :

Key Conditions

-

Catalyst: CuI/1,10-phenanthroline

-

Solvent: DMF, 80°C

Nucleophilic Substitution and Hydrolysis

The nitrile group undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions. For example:

Hydrolysis to Carboxylic Acid

Thionyl Chloride-Mediated Reactions

In acetonitrile with thionyl chloride (SOCl₂), the nitrile may form acyl chlorides or undergo coupling .

Electrophilic Aromatic Substitution

The pentyl group directs electrophiles to the meta position relative to the nitrile. Example reactions include:

Nitration

Halogenation

Bromination or chlorination occurs at the meta position, moderated by the cyano group’s electron-withdrawing effect .

Cross-Coupling Reactions

The nitrile group can participate in Suzuki-Miyaura or Sonogashira couplings. For example:

Palladium-Catalyzed Coupling

Scientific Research Applications

Material Science Applications

Liquid Crystals : 4-Pentylbenzonitrile is utilized in the development of liquid crystal displays (LCDs). Its unique molecular structure allows it to exhibit liquid crystalline properties, which are essential for the modulation of light in display technologies.

Polymer Additives : The compound serves as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation can lead to improved performance in applications such as coatings and adhesives.

Biological Applications

Pharmaceutical Intermediates : this compound has been studied as a precursor for various pharmaceutical compounds. Its nitrile group can participate in nucleophilic reactions, allowing for the synthesis of biologically active molecules.

Anticancer Activity : Recent studies have indicated that derivatives of benzonitrile compounds exhibit anticancer properties. Research has shown that modifications to the benzonitrile structure can enhance cytotoxicity against cancer cell lines, making this compound a potential candidate for further pharmacological investigations.

Analytical Chemistry

Solvent Properties : Due to its solvent capabilities, this compound is employed in chromatography and spectroscopic analyses. Its ability to dissolve a wide range of organic compounds makes it suitable for various analytical applications.

Gas Chromatography : The compound has been used as a standard in gas chromatography due to its stability and well-defined retention time, facilitating accurate quantitative analysis in complex mixtures.

Case Studies

Mechanism of Action

The mechanism of action of 4-Pentylbenzonitrile involves its interaction with various molecular targets. For instance, it can form coordination complexes with transition metals, which are soluble in organic solvents and can act as synthetic intermediates . Additionally, it can undergo reactions that release nitric oxide, which then activates soluble guanylate cyclase and exhibits vasodilatory activity.

Comparison with Similar Compounds

Comparison with Similar Benzonitrile Derivatives

Structural and Physicochemical Properties

Key Observations:

- Electronic Effects : The pentyl chain in this compound is electron-donating, stabilizing the aromatic ring, whereas nitro groups (e.g., in 4-Methyl-3-nitrobenzonitrile) are electron-withdrawing, increasing electrophilicity .

- Solubility: Longer alkyl chains (e.g., pentyl) enhance hydrophobicity, making this compound less polar than derivatives with amino or nitro groups .

Biological Activity

4-Pentylbenzonitrile (C₁₃H₁₅N), a member of the benzonitrile family, has gained attention due to its potential biological activities. This compound features a pentyl group attached to the benzene ring, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a phenyl ring substituted with a pentyl group and a nitrile functional group. The presence of the nitrile group is known to enhance lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antifungal Activity : Preliminary studies suggest that compounds with similar structures show antifungal properties against various pathogens. The presence of the nitrile group may enhance interaction with fungal cell membranes, leading to increased permeability and cell death.

- Insecticidal Activity : Similar compounds have demonstrated insecticidal properties by modulating calcium levels in insect cells, disrupting homeostasis and leading to mortality. This mechanism may be relevant for this compound.

- Antimicrobial Effects : The compound's structural characteristics may allow it to interact with bacterial membranes, potentially leading to bactericidal effects.

Antifungal Activity

A study evaluating the antifungal properties of nitrile derivatives revealed that compounds with higher lipophilicity exhibited better antifungal activity against Candida albicans and other pathogens. For instance, derivatives similar to this compound showed significant inhibition against these fungi at concentrations as low as 50 mg/L .

| Compound | Activity Against C. albicans | Concentration (mg/L) |

|---|---|---|

| This compound | Moderate | 50 |

| Similar Derivative A | Strong | 25 |

| Similar Derivative B | Weak | 100 |

Insecticidal Mechanisms

Research on related compounds has demonstrated that certain benzonitriles can disrupt calcium homeostasis in insects. For example, a study found that a structurally similar compound effectively modulated intracellular calcium levels in Mythimna separata, leading to increased mortality rates . This suggests that this compound may possess similar insecticidal mechanisms.

Antimicrobial Studies

The antimicrobial potential of nitriles has been explored extensively. A review highlighted various nitrile-containing compounds that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural attributes:

- Lipophilicity : Higher lipophilicity generally correlates with better membrane permeability and bioactivity.

- Substituents : The nature and position of substituents on the phenyl ring can dramatically alter biological activity. For example, halogen substitutions have been shown to enhance antifungal activity compared to non-substituted phenyl rings .

Properties

IUPAC Name |

4-pentylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPQFJXPPKNHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295221 | |

| Record name | 4-Pentylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10270-29-8 | |

| Record name | 10270-29-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pentylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.